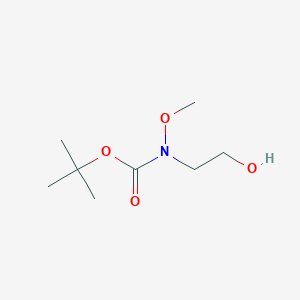

Acide carbamique, N-méthoxy-N-2-éthanol-1-yl-, ester 1,1-diméthyléthylique

Vue d'ensemble

Description

“Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester” is a derivative of carbamic acid . Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures .

Molecular Structure Analysis

The molecular structure of carbamic acid derivatives involves the carbamoyl functional group RR′N–C(=O)–, which is the carbamic acid molecule minus the OH part of the carboxyl . The specific molecular structure of “Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester” is not provided in the searched resources.Chemical Reactions Analysis

Carbamic acid and its derivatives can undergo various chemical reactions. For instance, the deprotonation of a carbamic acid yields a carbamate anion RR′NCOO−, the salts of which can be relatively stable . Specific chemical reactions involving “Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester” are not detailed in the searched resources.Applications De Recherche Scientifique

Recherche sur les agents neuroprotecteurs

Ce composé a été étudié pour ses effets neuroprotecteurs potentiels. Par exemple, les dérivés de l'acide carbamique ont été étudiés pour leurs effets protecteurs contre la neurotoxicité induite par des substances telles que l'aluminium . Ces études sont cruciales dans la recherche de traitements pour les maladies neurodégénératives telles que la maladie d'Alzheimer.

Inhibition de l'acétylcholinestérase

Les dérivés de l'acide carbamique sont explorés pour leur capacité à inhiber l'acétylcholinestérase, une enzyme impliquée dans la dégradation du neurotransmetteur acétylcholine . Ceci est particulièrement pertinent dans le traitement de maladies comme la myasthénie grave et la maladie d'Alzheimer, où une augmentation des niveaux d'acétylcholine peut être bénéfique.

Analyse des propriétés pharmacocinétiques

Les propriétés pharmacocinétiques des dérivés de l'acide carbamique sont un domaine de recherche important. Ces propriétés déterminent le comportement du médicament dans l'organisme, y compris son absorption, sa distribution, son métabolisme et son excrétion . La compréhension de ces propriétés est essentielle pour le développement de nouveaux produits pharmaceutiques.

Synthèse de ligands fonctionnalisés

Les esters de l'acide carbamique peuvent servir de ligands fonctionnalisés, qui sont des molécules qui se lient à d'autres molécules avec une grande spécificité . Ces ligands peuvent être utilisés dans diverses réactions chimiques et sont des outils précieux en chimie médicinale pour la conception et la synthèse de médicaments.

Modulation de l'activité des enzymes antioxydantes

Des recherches ont montré que certains dérivés de l'acide carbamique peuvent influencer l'activité des enzymes antioxydantes endogènes . Ceci est important dans le contexte des maladies liées au stress oxydatif, où la modulation de ces enzymes peut avoir des effets thérapeutiques.

Études de la fonction comportementale et cognitive

Des composés liés à l'acide carbamique ont été utilisés dans des études pour évaluer leur impact sur les fonctions comportementales et cognitives chez des modèles animaux . Ces études aident à comprendre les effets thérapeutiques potentiels de ces composés sur les déficits cognitifs.

Mécanisme D'action

Target of Action

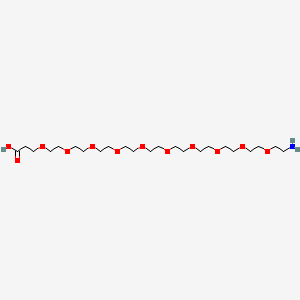

The primary target of Carbamic Acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl Ester is cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized cereblon ligand .

Mode of Action

Carbamic Acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl Ester interacts with its target, cereblon, by binding to it. This binding allows for the development of Thalidomide based PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .

Biochemical Pathways

Upon binding to cereblon, this compound enables the rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This process is crucial for the formation of protein degrader libraries, which are collections of compounds designed to selectively degrade target proteins .

Result of Action

The molecular and cellular effects of the action of Carbamic Acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl Ester involve the degradation of target proteins. By binding to cereblon and facilitating the formation of PROTACs, this compound enables the selective degradation of specific proteins . This protein degradation can influence various cellular processes, potentially leading to therapeutic effects.

Analyse Biochimique

Biochemical Properties

Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbamate kinase, an enzyme involved in the formation of carbamoyl phosphate, a crucial intermediate in the urea cycle and pyrimidine biosynthesis . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s role in biochemical pathways.

Cellular Effects

The effects of Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with target proteins allows it to modulate their activity, leading to changes in gene expression and cellular function . These interactions are often mediated by the compound’s functional groups, which facilitate binding to specific sites on the target molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of specific metabolites within cells, thereby influencing metabolic flux . The compound’s role in these pathways underscores its potential as a tool for studying metabolic processes and developing new therapeutic strategies.

Transport and Distribution

The transport and distribution of Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in research and therapeutic applications.

Subcellular Localization

Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mode of action and optimizing its use in various applications.

Propriétés

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-8(2,3)13-7(11)9(12-4)5-6-10/h10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVUAYWBAPDMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Methylimino)(phenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1458897.png)

![1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1458898.png)

![2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458912.png)